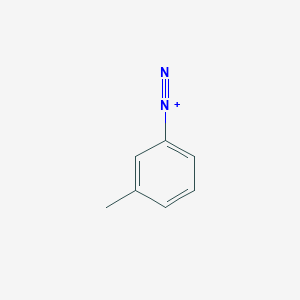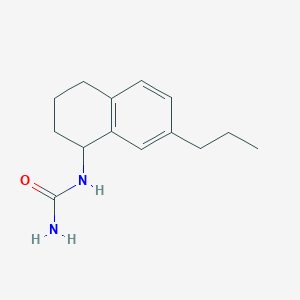![molecular formula C9H18N2O2S B14506289 N-[(2-Sulfanylethyl)carbamoyl]hexanamide CAS No. 64847-73-0](/img/structure/B14506289.png)
N-[(2-Sulfanylethyl)carbamoyl]hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-Sulfanylethyl)carbamoyl]hexanamide is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a sulfanylethyl group attached to a carbamoyl moiety, which is further linked to a hexanamide structure. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Sulfanylethyl)carbamoyl]hexanamide typically involves the reaction of hexanoyl chloride with 2-mercaptoethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently reacts with the amine to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反应分析
Types of Reactions
N-[(2-Sulfanylethyl)carbamoyl]hexanamide undergoes several types of chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the hexanamide moiety can be reduced to form alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the amide group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various carbamate derivatives.
科学研究应用
N-[(2-Sulfanylethyl)carbamoyl]hexanamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
作用机制
The mechanism of action of N-[(2-Sulfanylethyl)carbamoyl]hexanamide involves its interaction with specific molecular targets. The sulfanylethyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the carbamoyl moiety can interact with nucleophilic sites in enzymes, affecting their activity. These interactions can influence various biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
- N-[(2-Sulfanylethyl)carbamoyl]benzamide
- 4-Amino-N-[(2-sulfanylethyl)carbamoyl]benzenesulfonamide
Comparison
N-[(2-Sulfanylethyl)carbamoyl]hexanamide is unique due to its hexanamide structure, which imparts specific hydrophobic properties and influences its reactivity. In contrast, N-[(2-Sulfanylethyl)carbamoyl]benzamide and 4-Amino-N-[(2-sulfanylethyl)carbamoyl]benzenesulfonamide contain aromatic rings, which can affect their electronic properties and interactions with biological targets .
属性
CAS 编号 |
64847-73-0 |
|---|---|
分子式 |
C9H18N2O2S |
分子量 |
218.32 g/mol |
IUPAC 名称 |
N-(2-sulfanylethylcarbamoyl)hexanamide |
InChI |
InChI=1S/C9H18N2O2S/c1-2-3-4-5-8(12)11-9(13)10-6-7-14/h14H,2-7H2,1H3,(H2,10,11,12,13) |
InChI 键 |
FUZONYMFTUABKV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)NC(=O)NCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


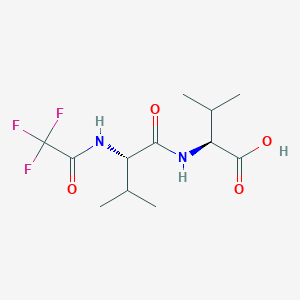
![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)
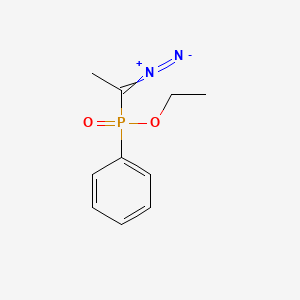
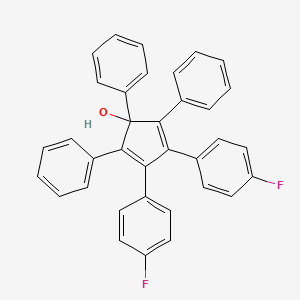

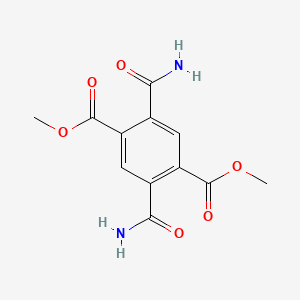
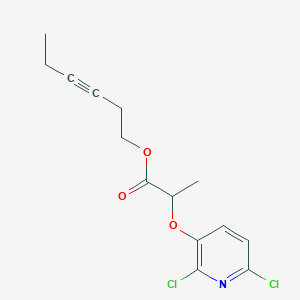
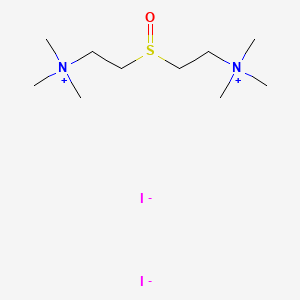
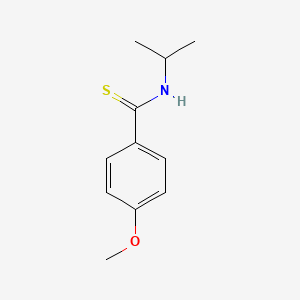
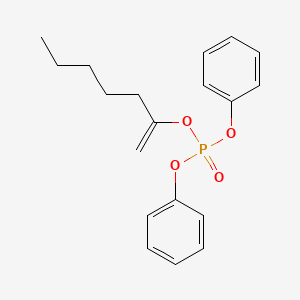
![1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane](/img/structure/B14506280.png)
